Balanced Pan-Selectin Profile vs. Isoform-Biased Comparators
Bimosiamose demonstrates a balanced inhibition profile across all three selectin isoforms, with an E-selectin:P-selectin IC₅₀ ratio of 4.4:1 and a P-selectin:L-selectin ratio of 1:4.3. This contrasts sharply with Rivipansel, which exhibits 98-fold greater potency for E-selectin over P-selectin (IC₅₀ 4.3 μM vs. 423 μM), and Uproleselan, which is functionally E-selectin-specific with >4,200-fold selectivity over P-selectin (IC₅₀ 2.37 μM vs. >10,000 μM) [1]. The balanced pan-selectin inhibition of Bimosiamose is mechanistically relevant for experimental models where all three selectins contribute to inflammatory cell recruitment [2].
| Evidence Dimension | Selectin isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | E-selectin: 88 μM; P-selectin: 20 μM; L-selectin: 86 μM |
| Comparator Or Baseline | Rivipansel: E-selectin 4.3 μM, P-selectin 423 μM, L-selectin 337 μM; Uproleselan: E-selectin 2.37 μM, P-selectin >10,000 μM, L-selectin 4,516 μM |
| Quantified Difference | Bimosiamose E:P selectivity ratio 4.4:1 vs. Rivipansel 0.01:1 vs. Uproleselan >4,200:1 (E-selectin preference) |
| Conditions | In vitro biochemical assays; specific assay conditions not fully detailed in source table |
Why This Matters
Researchers studying multi-selectin-dependent inflammatory processes require a balanced pan-selectin antagonist rather than E-selectin-specific agents; Bimosiamose provides the only clinically-evaluated small molecule with this balanced pan-selectin profile.
- [1] Selectin antagonists tested clinically. Table 3. In: Advances in selectin-targeted therapies. PMC11232095. 2024. View Source
- [2] Palma-Vargas JM, et al. Small-molecule selectin inhibitor protects against liver inflammatory response after ischemia and reperfusion. J Am Coll Surg. 1997;185(4):365-372. View Source
